molecular formula C22H24N2O5 B13385040 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid

Cat. No.: B13385040
M. Wt: 396.4 g/mol
InChI Key: AJWAZAXPESSBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids during peptide synthesis. This compound is particularly valuable in the field of organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid typically involves the protection of the amino group of lysine with the Fmoc group. The process begins with the reaction of lysine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction results in the formation of the Fmoc-protected lysine. The formamido group is then introduced through a formylation reaction using formic acid or formic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.

    Formylation and Deformylation: The formamido group can be introduced or removed under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. The formamido group can also participate in hydrogen bonding, influencing the folding and stability of the resulting peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid is unique due to the presence of both the Fmoc and formamido groups, which provide dual protection and reactivity. This dual functionality makes it particularly useful in complex peptide synthesis and modification .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWAZAXPESSBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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